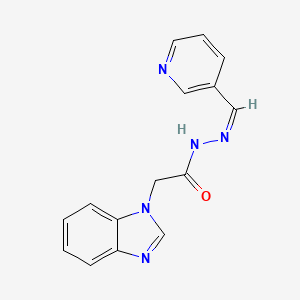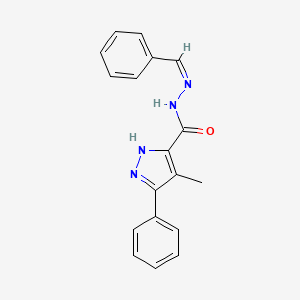![molecular formula C19H25NO3 B5911185 2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)
2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its various applications. This compound is also known as OCA, and it is a derivative of benzophenone. OCA is a white crystalline powder that is soluble in organic solvents, and it has a molecular weight of 421.64 g/mol.
Mecanismo De Acción
The mechanism of action of OCA is not fully understood, but it is believed to involve the inhibition of integrin-mediated cell adhesion and migration. OCA has been shown to bind to the β1 integrin subunit, which is involved in cell adhesion and migration. By binding to this subunit, OCA inhibits integrin-mediated signaling, which leads to the inhibition of cell adhesion and migration.
Biochemical and Physiological Effects
OCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that OCA inhibits cell migration and adhesion in a dose-dependent manner. OCA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using OCA in lab experiments is its ability to selectively inhibit cell migration and adhesion. This makes it a useful tool for studying these processes in vitro. However, one of the limitations of using OCA is its potential toxicity. OCA has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on OCA. One potential direction is the development of OCA-based therapies for the treatment of cancer and other diseases. OCA has been shown to have anti-cancer properties, and further research could lead to the development of novel cancer therapies. Another potential direction is the study of OCA's effects on other cellular processes, such as cell signaling and gene expression. Finally, the development of OCA derivatives with improved properties, such as lower toxicity and increased specificity, could lead to the development of more effective research tools and therapies.
Métodos De Síntesis
The synthesis of OCA involves the reaction of 2-propyn-1-ol with 2-(octylamino)benzoyl chloride in the presence of a base. The reaction produces OCA as the final product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
OCA has been extensively studied for its potential applications in scientific research. One of the primary applications of OCA is in the study of cell migration and adhesion. OCA has been shown to inhibit cell migration and adhesion, which makes it a useful tool for studying these processes.
Propiedades
IUPAC Name |
prop-2-ynyl 2-(octylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-5-6-7-8-11-14-20-18(21)16-12-9-10-13-17(16)19(22)23-15-4-2/h2,9-10,12-13H,3,5-8,11,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUWOFPAHLUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=CC=C1C(=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl 2-(octylcarbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)





![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)


![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)


